5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The compound also features a methoxy group and a 2-methylpropoxy group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-4-(2-methylpropoxy)benzaldehyde with sodium azide in the presence of a catalyst to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing rings or open-chain compounds.
Substitution: The methoxy and 2-methylpropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other nitrogen-containing compounds.
Scientific Research Applications
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole involves its interaction with molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, influencing the compound’s binding affinity and activity. The methoxy and 2-methylpropoxy groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-1H-tetrazole: Similar structure but with a different position of the tetrazole ring.
3-methoxy-4-(2-methylpropoxy)benzoic acid: Lacks the tetrazole ring but has similar substituents on the phenyl ring.
2-methyl-4-(2-methylpropoxy)phenyl tetrazole: Different substitution pattern on the phenyl ring.
Uniqueness
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole is unique due to its specific combination of functional groups and the presence of the tetrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
651769-84-5 |
---|---|
Molecular Formula |
C12H16N4O2 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
5-[3-methoxy-4-(2-methylpropoxy)phenyl]-2H-tetrazole |
InChI |
InChI=1S/C12H16N4O2/c1-8(2)7-18-10-5-4-9(6-11(10)17-3)12-13-15-16-14-12/h4-6,8H,7H2,1-3H3,(H,13,14,15,16) |
InChI Key |
HHBHSFYIVSNIKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C2=NNN=N2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.